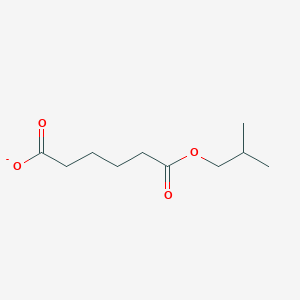

6-Isobutoxy-6-oxohexanoate

Description

Significance of β-Keto Esters in Organic Synthesis

β-keto esters are organic compounds that feature both a ketone and an ester functional group, with the ketone's carbonyl group located at the beta-carbon relative to the ester group. fiveable.me This specific arrangement of functional groups imparts a unique reactivity that makes them invaluable in organic synthesis. fiveable.me They serve as crucial intermediates in a wide range of chemical transformations, enabling the construction of complex molecular architectures. fiveable.menih.gov

The versatility of β-keto esters stems from the acidity of the protons on the α-carbon (the carbon between the two carbonyl groups), which allows for reactions like alkylation. fiveable.me Furthermore, they can participate in condensation reactions, such as the Claisen condensation, which is a key method for their formation. fiveable.meresearchgate.net Other important reactions include intramolecular cyclizations to form cyclic compounds, hydrolysis, reduction, and decarboxylation to yield other functional groups. fiveable.menih.gov This wide-ranging reactivity has established β-keto esters as fundamental building blocks in the synthesis of pharmaceuticals and materials. fiveable.mersc.org

Overview of Linear Keto-Carboxylic Acid Derivatives in Chemical Research

Linear keto-carboxylic acid derivatives are a class of organic compounds characterized by a straight carbon chain containing both a ketone and a carboxylic acid derivative, such as an ester. These molecules are significant in chemical research as they can be transformed into a variety of other useful compounds. science.gov For instance, the conversion of carboxylic acid derivatives to ketones is a fundamental transformation in the synthesis of bioactive molecules and natural products. nih.gov

The compound 6-Isobutoxy-6-oxohexanoate is a derivative of adipic acid, a C6 dicarboxylic acid. evitachem.comrsc.org The synthesis of monoesters of adipic acid is a topic of interest, with methods developed to control the esterification process to favor the formation of the monoester over the diester. google.comunimi.it These monoesters, which are linear keto-carboxylic acid derivatives, serve as important intermediates. For example, they can be used in processes like hydroformylation and subsequent oxidation to produce adipic acid itself. google.com The study of such derivatives is crucial for developing sustainable and efficient routes to industrially important chemicals. rsc.orgresearchgate.net

Structural Context of the Isobutoxy Moiety within Ester Chemistry

An ester is a chemical compound derived from an acid in which at least one hydroxyl group is replaced by an alkoxy group. wikipedia.org The "isobutoxy" part of this compound refers to the isobutyl group attached to the ester oxygen. The isobutyl group is a branched four-carbon alkyl group. google.com

Chemical Identity of this compound

The compound this compound is systematically identified by its chemical formula and IUPAC name, which precisely describe its atomic composition and structure.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 20166-56-7 |

| Molecular Formula | C10H17O4 |

| Molecular Weight | 201.24 g/mol |

| SMILES Code | O=C(OCC(C)C)CCCCC([O-])=O |

Table 1: Chemical Identifiers for this compound. Data sourced from bldpharm.com.

The structure features a six-carbon chain (hexanoate) with a carbonyl group at the 6-position, which is also part of an isobutoxy ester. The "oxo" designation indicates the ketone group, and the terminal carboxylate signifies its nature as a salt or an anion in specific contexts. It is also referred to as the monoisobutyl ester of adipic acid. evitachem.com

Synthesis

The synthesis of adipic acid monoesters like this compound typically involves the esterification of adipic acid with the corresponding alcohol. evitachem.com A general method for producing adipic acid monoethyl ester, which can be adapted for the isobutyl analogue, involves the formation of adipic anhydride (B1165640) from adipic acid, followed by alcoholysis with the alcohol. google.com This two-step process helps to minimize the formation of the diester, thereby simplifying the purification process and increasing the yield of the desired monoester. google.com The reaction between adipic acid and isobutyl alcohol, often in the presence of an acid catalyst, yields monoisobutyl adipate (B1204190). evitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C10H17O4- |

|---|---|

Molecular Weight |

201.24 g/mol |

IUPAC Name |

6-(2-methylpropoxy)-6-oxohexanoate |

InChI |

InChI=1S/C10H18O4/c1-8(2)7-14-10(13)6-4-3-5-9(11)12/h8H,3-7H2,1-2H3,(H,11,12)/p-1 |

InChI Key |

DWAXWYZOQYHMPN-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)COC(=O)CCCCC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Isobutoxy 6 Oxohexanoate and Analogues

Esterification Approaches to 6-Oxohexanoates

Esterification represents the most direct and common method for the synthesis of 6-oxohexanoate (B1234620) esters. This involves the reaction of a 6-oxohexanoic acid derivative with an alcohol. The efficiency and selectivity of this process are highly dependent on the chosen strategy, particularly the nature of the catalyst and the reaction conditions.

Direct Esterification of 6-Oxohexanoic Acid with Isobutanol

The direct esterification of 6-oxohexanoic acid with isobutanol is a classic example of the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This equilibrium-controlled reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity, followed by a nucleophilic attack from the isobutanol. libretexts.orgyoutube.com

To drive the reaction towards the formation of the desired ester, 6-isobutoxy-6-oxohexanoate, it is essential to shift the equilibrium. This is commonly achieved by either using a large excess of one of the reactants (typically isobutanol) or by removing the water produced during the reaction. organic-chemistry.orglibretexts.org Methods for water removal include azeotropic distillation using a Dean-Stark apparatus. operachem.com The reaction is generally conducted under reflux conditions, with the temperature dictated by the boiling point of the alcohol or an auxiliary solvent like toluene. operachem.com

Table 1: Typical Conditions for Direct Acid-Catalyzed Esterification

| Parameter | Condition | Purpose |

| Reactants | 6-Oxohexanoic Acid, Isobutanol | Formation of the target ester |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | To protonate the carbonyl and activate the carboxylic acid |

| Temperature | Reflux | To provide the necessary activation energy for the reaction |

| Equilibrium Shift | Excess alcohol or removal of water | To maximize product yield according to Le Chatelier's principle |

Catalytic Esterification Strategies

To overcome the limitations of homogeneous acid catalysts, such as corrosion and difficulties in separation, various heterogeneous catalytic systems have been developed. scispace.com These solid acid catalysts offer advantages like easier product purification and catalyst reusability, aligning with the principles of green chemistry. researchgate.net

Ion-exchange resins, such as Amberlyst-15, have proven effective for the esterification of dicarboxylic acids and their monoesters. rsc.orgresearchgate.net For instance, the esterification of adipic acid with methanol (B129727) has been studied using Amberlyst 35 in a packed-bed reactor, demonstrating that reaction rates increase with temperature. researchgate.net Metal-exchanged montmorillonite (B579905) clays (B1170129) (Mⁿ⁺-mont), particularly Al³⁺-mont, have also shown high efficacy in catalyzing the esterification of dicarboxylic acids with various alcohols, yielding good to excellent results under mild conditions. scispace.comresearchgate.net These clay catalysts are notable for their potential for regeneration and reuse. researchgate.net

Furthermore, bifunctional catalysts have been explored. An Ir-ReOₓ/C catalyst, for example, can be used for the one-step conversion of bioderived mucic acid to adipates through a tandem deoxydehydration and catalytic transfer hydrogenation process, offering a sustainable route to adipic acid esters. rsc.org

Table 2: Comparison of Catalytic Systems for Esterification of Adipic Acid/Monoesters

| Catalyst System | Catalyst Type | Typical Alcohol | Key Findings |

| Sulfuric Acid | Homogeneous | Methanol, Ethanol | Standard, effective catalyst but corrosive and difficult to separate. operachem.com |

| Amberlyst 35 | Heterogeneous (Ion-Exchange Resin) | Methanol | Reaction rate increases with temperature; catalyst is reusable. researchgate.net |

| Al³⁺-montmorillonite | Heterogeneous (Clay) | Various alcohols | Highly effective, providing excellent yields under mild conditions; regenerable. researchgate.net |

| Ir-ReOₓ/C | Heterogeneous (Bifunctional) | Isopropanol | Enables one-pot synthesis of adipates from mucic acid. rsc.org |

Enzymatic Synthesis Routes to Related Keto-Esters

Enzymatic methods provide a green and highly selective alternative to traditional chemical synthesis for producing keto-esters. Biocatalysts, such as ketoreductases and lipases, operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity, which is particularly valuable for the synthesis of chiral molecules. nih.govacs.org

Ketoreductase-Mediated Reductions of Dioxo Esters

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols, and they have been successfully employed for the stereoselective synthesis of hydroxy-keto esters from corresponding diketo esters. nih.gov This approach is valuable for creating chiral centers with high precision. By selecting the appropriate ketoreductase and adjusting reaction conditions, it is possible to control the regioselectivity of the reduction, targeting one keto group over another in a dioxo ester substrate.

For example, various KREDs have been used to reduce β,δ-diketo esters to produce either δ-hydroxy-β-keto esters or β-hydroxy-δ-keto esters with high enantiomeric and diastereomeric excess. nih.gov This demonstrates the potential to synthesize specific stereoisomers of related hydroxy-oxo-hexanoates. The chemoenzymatic synthesis of D-pantothenic acid, for instance, has been achieved through the key step of a ketoreductase-catalyzed reduction of ethyl 2′-ketopantothenate. rsc.org

Table 3: Examples of Ketoreductase-Mediated Reductions

| Substrate | Enzyme Type | Product Type | Selectivity |

| β,δ-Diketo ester | Ketoreductase (KRED) | δ-Hydroxy-β-keto ester | High enantio- and diastereomeric excess. nih.gov |

| β,δ-Diketo ester | Ketoreductase (KRED) | β-Hydroxy-δ-keto ester | High enantio- and diastereomeric excess. nih.gov |

| Ethyl 2′-ketopantothenate | Engineered Ketoreductase | Ethyl (R)-pantothenate | High stereoselectivity. rsc.org |

Biocatalytic Conversion of Precursor Molecules

Lipases are another important class of enzymes used in the synthesis of esters. jmbfs.org They can catalyze esterification and transesterification reactions in non-aqueous environments. jmbfs.orgnih.gov This makes them suitable for synthesizing esters like this compound from 6-oxohexanoic acid and isobutanol, or via transesterification from another ester of 6-oxohexanoic acid.

The lipase-catalyzed synthesis of esters is often carried out in organic solvents or solvent-free systems to shift the reaction equilibrium away from hydrolysis. semanticscholar.org For instance, the immobilized lipase (B570770) Novozym® 435 has been successfully used to catalyze the synthesis of branched-chain esters from a branched acid and a branched alcohol in a solvent-free medium. semanticscholar.org Similarly, lipases have been employed for the synthesis of sugar fatty acid esters, such as glucose-6-O-hexanoate, through the transesterification of glucose and vinyl hexanoate (B1226103), showcasing their versatility. researchgate.net

Esterases can also be utilized for the selective modification of precursor molecules. For example, an esterase from Brevibacterium imperiale has been used for the chemoselective microbial hydrolysis of aromatic dicarboxylic esters to yield the corresponding monoesters. researchgate.net Such an approach could theoretically be reversed or adapted for the selective synthesis of a monoester like this compound from adipic acid.

Chemical Transformations Leading to the 6-Oxohexanoate Core

The synthesis of the 6-oxohexanoate core structure itself can be accomplished through various chemical transformations, often starting from cyclic precursors. These methods focus on creating the linear six-carbon chain containing both an aldehyde (or ketone) and a carboxylic acid (or ester) functionality.

One of the most prominent methods is the ozonolysis of cyclohexene (B86901). acs.org This reaction cleaves the double bond of the cyclic alkene. Reductive workup of the resulting ozonide, typically with zinc dust and water, yields hexane-1,6-dial, a dialdehyde. youtube.comdoubtnut.com Subsequent selective oxidation of one of the aldehyde groups would lead to 6-oxohexanoic acid. A modified ozonolysis procedure in a solution of dichloromethane (B109758) and methanol can directly yield methyl 6-oxohexanoate. orgsyn.org This method provides a direct route to an esterified 6-oxohexanoate core from an inexpensive starting material. orgsyn.org

Alternative routes include the oxidation of other cyclohexane (B81311) derivatives. nih.gov For instance, methyl 6-oxohexanoate has been synthesized from ε-caprolactone via methanolysis followed by oxidation. orgsyn.org Another approach involves the treatment of 2-hydroxycyclohexanone with lead tetraacetate in methanol, which, after acidification, produces methyl 6,6-dimethoxyhexanoate, a protected form of the target ester. orgsyn.org These methods highlight the versatility of using cyclic C6 compounds to access the linear 6-oxohexanoate structure.

Oxidative Cleavage Reactions for γ-Keto Ester Formation

Oxidative cleavage reactions provide a powerful method for the synthesis of dicarbonyl compounds, including keto esters, by breaking carbon-carbon bonds of cyclic precursors.

Ozonolysis of Cyclic Alkenes

Ozonolysis is a robust oxidative cleavage reaction that severs the double bond of an alkene, replacing it with carbonyl groups. chemistrysteps.combyjus.com When applied to cyclic alkenes, this reaction unrings the cyclic structure to produce a single linear molecule bearing two carbonyl functionalities. iitk.ac.inorganicchemistrytutor.com This method is particularly effective for creating precursors to γ-keto esters.

The mechanism begins with the [3+2] cycloaddition of ozone to the alkene, forming an unstable primary ozonide, also known as a molozonide. organicchemistrytutor.commsu.edu This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). chemistrysteps.commsu.edu The subsequent workup of the ozonide determines the final products. A reductive workup, typically using reagents like dimethyl sulfide (B99878) (DMS) or zinc dust, yields aldehydes and ketones. organicchemistrytutor.com If one of the carbons of the original double bond was monosubstituted, a terminal aldehyde is formed, which can then be selectively oxidized or esterified in a separate step to yield the desired keto ester. For instance, the ozonolysis of cyclohexene followed by a reductive workup yields adipaldehyde, which can be further manipulated to form a γ-keto ester. iitk.ac.in

Table 1: Ozonolysis of Cyclic Alkenes for Dicarbonyl Synthesis

| Cyclic Alkene | Workup Condition | Product | Reference |

|---|---|---|---|

| Cyclohexene | Reductive (e.g., DMS, Zn/H₂O) | Adipaldehyde (Hexane-1,6-dial) | iitk.ac.in |

| 1-Methylcyclohexene | Reductive (e.g., DMS, Zn/H₂O) | 6-Oxoheptanal | chemistrysteps.com |

| Cyclopentene | Reductive (e.g., DMS, Zn/H₂O) | Glutaraldehyde (Pentane-1,5-dial) | iitk.ac.in |

Metal-Catalyzed Oxidation of Cycloalkanones

An alternative to alkene cleavage involves the ring-opening of cycloalkanones through metal-catalyzed C-C bond cleavage. Various transition metals have been shown to catalyze the oxidative cleavage of the C-C bond adjacent to the carbonyl group in cyclic ketones. These reactions often utilize molecular oxygen or other green oxidants, making them attractive from an environmental standpoint.

For example, visible-light-driven photocatalysis in conjunction with copper has been used for the aerobic oxidative cleavage of cycloalkanones. researchgate.net These reactions proceed under mild conditions and can tolerate a range of functional groups. The mechanism often involves the formation of an enolate or a related intermediate which is then oxidized, leading to ring-opening and the formation of a keto-acid or keto-ester, depending on the reaction conditions and the presence of an alcohol. Transition-metal-free systems for the C-C bond cleavage of cycloketone oxime esters have also been developed, providing access to cyanoalkyl boronic esters. nih.gov

Synthesis via Nitro Olefins

The conjugate addition of nucleophiles to nitro olefins is a versatile method for C-C bond formation and subsequent synthesis of γ-keto esters. This strategy typically involves a Michael addition of a carbon nucleophile to a nitroalkene, followed by conversion of the nitro group into a carbonyl group.

In a common approach, the conjugate addition of a silyl (B83357) enol ether or a β-dicarbonyl compound to a nitro olefin, often catalyzed by a Lewis acid or a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), forms a γ-nitro ketone intermediate. organic-chemistry.org The nitro group can then be converted to a ketone via the Nef reaction, which typically uses strong acidic or oxidative conditions. Nickel(II)-diamine complexes have been shown to catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. nsf.govresearchgate.net This method allows for the stereocontrolled synthesis of complex products. nsf.gov The resulting nitro-ketone products are versatile intermediates that can be transformed into various chiral building blocks. nih.gov

Table 2: Catalysts for Michael Addition to Nitroolefins

| Catalyst System | Nucleophile | Key Features | Reference |

|---|---|---|---|

| DBU | Primary Nitroalkanes | One-pot preparation of γ-keto esters. | organic-chemistry.org |

| Nickel(II)-Diamine Complexes | 1,3-Dicarbonyl Compounds | Excellent enantioselectivity. | nsf.gov |

| Quinine-derived Squaramide | β-Keto Amides | High yield and enantioselectivity for a single diastereomer. | nih.gov |

Palladium-Catalyzed Transformations of Allylic Esters

Palladium catalysis offers a powerful platform for the synthesis of ketones and esters through transformations of allylic esters. A prominent reaction in this class is the palladium-catalyzed decarboxylative allylation of β-keto esters. nih.gov In this process, a palladium(0) complex reacts with an allyl β-keto carboxylate to form a π-allylpalladium intermediate and a palladium enolate after decarboxylation. nih.gov This enolate can then undergo several transformations, including reductive elimination to yield α-allyl ketones. nih.gov

While this specific reaction leads to α-allylated ketones, related palladium-catalyzed methodologies can be adapted for the synthesis of γ-keto esters. These reactions are valued for proceeding under neutral and mild conditions. nih.gov The choice of ligands for the palladium catalyst is crucial in controlling the regioselectivity and enantioselectivity of these transformations. elsevierpure.com For instance, catalysts like Pd(OAc)₂ with PPh₃ or Pd₂(dba)₃·CHCl₃ with dppe are effective for the decarboxylation-allylation of allylic β-keto carboxylates. elsevierpure.com

Reductive Synthesis Pathways

Reductive methodologies provide an alternative approach to γ-keto esters and their precursors. One such method is the direct reductive carboxylation of aryl vinyl ketones mediated by magnesium under a carbon dioxide atmosphere. organic-chemistry.org This reaction yields γ-keto carboxylic acids, which can be subsequently esterified to the corresponding γ-keto esters. The process is noted for its environmentally friendly conditions and short reaction times. organic-chemistry.org

Another strategy involves the three-component reductive coupling of β,γ-unsaturated α-ketoesters, dimethyl phosphite, and aldehydes, catalyzed by a chiral triaryliminophosphorane. nih.gov This reaction produces hydroxy phosphates with high diastereoselectivity and enantioselectivity. nih.gov These products can serve as precursors for γ-keto esters through further functional group manipulations.

Transesterification as a Synthetic Route to β-Keto Esters

Transesterification is a widely used and efficient method for the synthesis of various esters, including β-keto esters. nih.govrsc.org This reaction involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. nih.gov It is a particularly useful method as a wide range of methyl and ethyl β-keto esters are commercially available, serving as convenient starting points. nih.gov The process avoids the need to generate intermediate carboxylic acids, which can be unstable and prone to decarboxylation. nih.gov

The reaction can be catalyzed by acids, bases, or enzymes under generally mild conditions. nih.gov A variety of catalysts have been developed to improve efficiency and selectivity, with a focus on environmentally benign options. For example, silica-supported boric acid has been employed as a recyclable, heterogeneous catalyst for the transesterification of β-keto esters with various alcohols under solvent-free conditions, affording excellent yields. nih.govresearchgate.net 3-Nitrobenzeneboronic acid is another effective catalyst for this transformation. researchgate.net The mechanism for the selective transesterification of β-keto esters is believed to proceed through an enol intermediate, facilitated by chelation between the two carbonyl groups and the catalyst. nih.gov

Table 3: Catalysts for Transesterification of β-Keto Esters

| Catalyst | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Silica Supported Boric Acid (SiO₂–H₃BO₃) | Solvent-free | Heterogeneous, recyclable, high yields (87-95%). | nih.gov |

| 3-Nitrobenzeneboronic Acid | Environmentally acceptable process | Efficient, high-yielding, selective. | researchgate.net |

| Borate and Zirconia | Solvent-free | Selective, inexpensive. | nih.gov |

Multi-Step Synthesis of Complex Derivatives Incorporating the this compound Scaffold

A comprehensive review of available scientific literature and chemical databases did not yield specific examples of multi-step syntheses initiating from or incorporating the "this compound" scaffold for the creation of complex derivatives. This suggests that while the compound is available as a chemical entity, its use as a building block in the synthesis of more intricate molecular architectures is not widely documented.

However, to illustrate the synthetic methodologies that would be applicable to this scaffold, we can examine the multi-step synthesis of complex derivatives from closely related analogues, such as other monoesters of adipic acid. The reactivity of this compound would be dictated by its two primary functional groups: the isobutyl ester and the terminal carboxylic acid. The carboxylic acid moiety, in particular, serves as a versatile handle for a variety of coupling reactions to build larger molecules.

A representative example of such a multi-step synthesis is the preparation of poly(ester amides). These polymers are of interest for their biodegradability and tunable mechanical properties. The synthesis typically involves two key steps: the formation of an amide bond followed by a polymerization reaction.

Illustrative Synthesis of a Poly(ester amide) from a Monoester of Adipic Acid

The following section describes a plausible multi-step synthetic route to a poly(ester amide) using a generic monoester of adipic acid as a stand-in for this compound, to demonstrate the chemical principles involved.

Step 1: Amide Bond Formation

The first step involves the reaction of the free carboxylic acid group of the adipic acid monoester with an amino alcohol. This reaction is a standard amide coupling, often facilitated by a coupling agent to form a stable amide bond.

A common method for amide bond formation is the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. The reaction proceeds by activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.

For instance, the reaction of a monoester of adipic acid with an amino alcohol like 6-aminohexanol would yield a molecule containing both an ester and an amide linkage, with a terminal hydroxyl group.

Step 2: Polycondensation

The resulting monomer from Step 1, which possesses a terminal ester group and a terminal hydroxyl group, can then undergo polymerization. This is typically achieved through a polycondensation reaction, where the monomers are joined together with the elimination of a small molecule, in this case, the alcohol from the original ester (isobutanol in the case of the target compound).

This step is often catalyzed by transesterification catalysts such as titanium alkoxides or certain tin compounds and is typically carried out at elevated temperatures under vacuum to drive the reaction to completion by removing the volatile alcohol byproduct. The result is a high molecular weight poly(ester amide).

The following interactive data table summarizes the key parameters for this illustrative two-step synthesis.

Interactive Data Table: Illustrative Synthesis of a Poly(ester amide)

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Solvent | Product |

| 1 | Amide Coupling | Adipic Acid Monoester, Amino Alcohol | DCC, HOBt | Dichloromethane (DCM) | Hydroxy-terminated ester-amide monomer |

| 2 | Polycondensation | Hydroxy-terminated ester-amide monomer | Titanium (IV) butoxide | None (melt) | Poly(ester amide) |

This generalized multi-step synthesis highlights a viable pathway for converting a simple scaffold like an adipic acid monoester into a complex polymeric derivative. The principles of amide bond formation followed by polycondensation are well-established and could, in theory, be applied to this compound to create novel materials. The specific reaction conditions, such as temperature, reaction time, and catalyst choice, would require empirical optimization for the specific substrate.

Reaction Mechanisms and Mechanistic Investigations

Fundamental Reactivity of the Keto-Ester Functionality

The chemical behavior of 6-Isobutoxy-6-oxohexanoate is largely dictated by the interplay of its ketone and isobutyl ester functional groups.

Keto-enol tautomerism is a fundamental process for carbonyl compounds, including this compound, involving the interconversion between the keto form and the enol form. fiveable.melibretexts.org This equilibrium is typically catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is protonated, forming an oxonium ion. A base then removes a proton from the α-carbon, leading to the formation of the enol. libretexts.org

Base-Catalyzed Enolization: A base can deprotonate the α-carbon to form a resonance-stabilized enolate ion. libretexts.org Subsequent protonation of the enolate's oxygen atom yields the enol. libretexts.orglibretexts.org

For most simple ketones and esters, the equilibrium lies heavily towards the more stable keto tautomer. libretexts.org The keto form is generally more stable than the enol form by approximately 45–60 kJ/mol. libretexts.org However, the enol, despite its lower concentration at equilibrium, is a highly reactive intermediate that participates in many reactions of carbonyl compounds. libretexts.org The ability to control this equilibrium, for instance through light-induced reversible tautomerization in certain β-ketoesters, presents opportunities for developing photocontrollable processes. chemrxiv.org

The reactivity of this compound can be understood by identifying its electrophilic and nucleophilic centers.

Electrophilic Sites: The carbonyl carbon atoms of both the ketone and the ester groups are electrophilic. This is due to the polarization of the carbon-oxygen double bond, which results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. saskoer.camasterorganicchemistry.com The ketone carbonyl is generally a better electrophile than the ester carbonyl due to the resonance donation of the ester oxygen's lone pair, which reduces the electrophilicity of the ester carbon. saskoer.ca

Nucleophilic Sites: The carbonyl oxygen atoms, with their lone pairs of electrons, are nucleophilic. saskoer.calibretexts.org Additionally, the α-carbons can become nucleophilic upon deprotonation to form an enolate. libretexts.org

This duality in reactivity allows this compound to participate in a wide array of chemical transformations.

Mechanisms of Enzymatic Transformations

Biocatalysis offers highly selective methods for transforming keto-esters like this compound.

Enzymes, particularly reductases, exhibit remarkable regioselectivity and stereoselectivity in the reduction of keto-esters. mdpi.comdntb.gov.ua For instance, in the reduction of compounds with multiple ketone groups, enzymes can selectively reduce one over the other. dntb.gov.ua This selectivity is crucial for the synthesis of chiral molecules. researchgate.net

The asymmetric bioreduction of α,β-unsaturated γ-keto esters using ene-reductases from the Old Yellow Enzyme family proceeds with high stereoselectivity. rsc.org Isotopic labeling experiments have shown that hydride addition preferentially occurs at the keto moiety, which acts as the activating and binding group, rather than the ester. rsc.org Similarly, transaminases can be used for the stereoselective conversion of δ-keto esters into optically active lactams. uniovi.es

The reduction of β-keto esters using baker's yeast (Saccharomyces cerevisiae) is a well-known method, but often yields mixtures of stereoisomers due to the presence of multiple reductase enzymes with differing stereoselectivities. acs.orgnih.gov

Many enzymatic reductions of keto-esters are dependent on cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) to provide the hydride for reduction. mdpi.comontosight.ai For example, 6-hydroxyhexanoate (B1236181) dehydrogenase utilizes NAD+ to oxidize 6-hydroxyhexanoate to 6-oxohexanoate (B1234620), and the reverse reaction, the reduction of 6-oxohexanoate, requires NADH. ontosight.ai

To overcome the limitations of wild-type enzymes, such as low stereoselectivity or substrate specificity, enzyme engineering techniques are employed. acs.org This involves modifying the enzyme's structure through techniques like site-directed mutagenesis or directed evolution to enhance its catalytic properties. rsc.org For example, by knocking out or overexpressing specific reductase genes in Saccharomyces cerevisiae, researchers have created strains with significantly improved stereoselectivity for the reduction of β-keto esters. acs.orgnih.govacs.org Combining gene knockout and overexpression in single strains has led to "second-generation" yeast strains that make various β-hydroxy ester building blocks readily accessible. nih.govacs.org

| Enzyme Type | Substrate Type | Key Engineering Strategy | Outcome |

| Baker's Yeast Reductases | β-Keto Esters | Gene knockout (Fasp, Ypr1p, Gre2p) and overexpression | Improved stereoselectivity of alcohol products. acs.orgnih.govacs.org |

| Carbonyl Reductase (Candida parapsilosis) | α-Chloro-β-keto esters | Use of engineered E. coli harboring the reductase gene | High productivity and stereoselectivity for chiral alcohol synthesis. researchgate.net |

| Ketoreductases (KREDs) | Bulky α-amino β-keto esters | Structure-guided protein engineering | Enhanced versatility and stereoselectivity. rsc.org |

| 4-Aminobutyrate Aminotransferase | 6-Oxohexanoic acid | Optimization of reaction conditions (amine donor, pH) | 78% yield for conversion to 6-aminocaproic acid. researchgate.net |

Catalytic Reaction Pathways

In addition to enzymatic methods, traditional catalytic pathways are also employed for the transformation of related compounds, which can be extrapolated to this compound. The hydrogenation of esters to alcohols is a significant industrial process. Copper-based catalysts, particularly copper chromite, have been historically important for this transformation. google.com More recently, bifunctional catalysts are being developed for one-pot conversions. For instance, an Ir-ReOx/C catalyst has been used for the one-step conversion of mucic acid to adipates through deoxydehydration and catalytic transfer hydrogenation. rsc.org The synthesis of adipic acid, a related dicarboxylic acid, can be achieved through the catalytic hydrogenation of 2,5-furandicarboxylic acid (FDCA) over catalysts like Ru/Al2O3. d-nb.info

The oxidation of related compounds is also of interest. For example, 6-oxohexanoate can be oxidized to adipate (B1204190) in a NAD+-dependent reaction. nih.gov Electrocatalytic oxidation of cyclohexanone (B45756) to adipic acid has been demonstrated using a nickel hydroxide (B78521) catalyst. nih.gov

Palladium Enolate Formation and Subsequent Transformations

While specific studies on the palladium-catalyzed reactions of this compound are not extensively documented, the mechanism can be inferred from extensive research on related ketones, esters, and dicarbonyl compounds. The formation of a palladium enolate is a critical step in many palladium-catalyzed cross-coupling reactions, such as the α-arylation of carbonyl compounds. nscpolteksby.ac.id The general catalytic cycle typically involves a palladium(0)/palladium(II) pathway. nih.govnobelprize.org

The process commences with the oxidative addition of an electrophile to a coordinatively unsaturated Pd(0) catalyst, forming an organopalladium(II) complex. nih.govnobelprize.org This is followed by the formation of a palladium enolate. For ketones and esters, this can occur through the deprotonation of the α-carbon. In related reactions, such as the decarboxylative alkynylation of α-acyloxyketones, a Pd(0) complex coordinates to the ketone, facilitating the cleavage of a C-O bond to generate a Pd enolate intermediate. researchgate.net

Once formed, the palladium enolate is a key reactive intermediate that can undergo several transformations. In cross-coupling reactions, a transmetalation step with an organometallic nucleophile can occur, followed by reductive elimination to form a new carbon-carbon bond and regenerate the Pd(0) catalyst. nobelprize.org Density Functional Theory (DFT) calculations have been instrumental in elucidating these pathways, revealing the energetics of competing mechanisms. For instance, in the Wacker-type oxidation of styrene, DFT studies uncovered a proton shuttle mechanism involving a stable C-bound Pd-enolate intermediate, which was found to be energetically more favorable than the previously proposed 1,2-hydride shift. nih.govacs.org

Table 1: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle Involving Enolates

| Step | Description | Key Species |

| 1. Oxidative Addition | The electrophile (e.g., Ar-X) adds to the Pd(0) catalyst, forming a Pd(II) complex. | Pd(0), Ar-X, L-Pd(II)(Ar)(X) |

| 2. Enolate Formation | A base removes a proton from the α-position of the carbonyl substrate, or the catalyst coordinates to facilitate bond cleavage, forming a metal enolate. | Carbonyl Substrate, Base, Palladium Enolate |

| 3. Transmetalation | An organic group from an organometallic reagent is transferred to the palladium center. (Note: In some pathways, the enolate itself acts as the nucleophile). | L-Pd(II)(Ar)(X), Organometallic Reagent |

| 4. Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. | L-Pd(II)(Ar)(R) |

This table represents a generalized mechanism applicable to related carbonyl compounds.

Homogeneous Catalysis by Metal Complexes (e.g., FeCl3/DMSO)

The oxidation of precursors to 6-oxohexanoic acids can be efficiently achieved using homogeneous catalyst systems. A notable example is the FeCl3/DMSO system, which has been developed to catalyze the oxidation of α-substituted cyclohexanones to the corresponding 6-oxohexanoic acid derivatives using oxygen as the oxidant. researchgate.net This process is highly relevant as this compound is a monoester of adipic acid (a 6-carbon dicarboxylic acid).

Mechanistic studies indicate that the active catalytic species is the [Fe(DMSO)4Cl2]Cl complex, which is formed in situ. researchgate.net The reaction is proposed to proceed through a combination of ionic and radical pathways. The coordination of dimethyl sulfoxide (B87167) (DMSO) to the FeCl3 catalyst is crucial, as DMSO acts as both a ligand and a reductant in the catalytic cycle. researchgate.net This system demonstrates high efficiency, achieving significant conversion and selectivity, presenting an advantage over traditional methods that use harsher oxidants like peroxides. researchgate.net The catalyst can also be recycled with only a minor loss in yield. researchgate.net

Table 2: Performance of FeCl3/DMSO System in Catalytic Oxidation of a Cyclohexanone Precursor

| Parameter | Finding | Reference |

| Catalyst System | FeCl3/DMSO | researchgate.net |

| Active Component | [Fe(DMSO)4Cl2]Cl complex | researchgate.net |

| Oxidant | Molecular Oxygen (O2) | researchgate.net |

| Conversion | 95.3% | researchgate.net |

| Selectivity | 88.0% | researchgate.net |

| Proposed Mechanism | Combination of ionic and radical pathways | researchgate.net |

Data is based on the oxidation of α-substituted cyclohexanone to the corresponding 6-oxohexanoic acid.

Heteropoly Acid Catalysis in Oxidation Reactions

Heteropoly acids (HPAs) are effective catalysts for a variety of organic transformations, including oxidation reactions relevant to the synthesis of dicarboxylic acids and their esters. tandfonline.comfrontiersin.org HPAs, such as those with a Keggin structure (e.g., H3PMo12O40), function as strong Brønsted acids and can also participate in redox cycles, making them suitable for oxidative processes. tandfonline.comrsc.org

The mechanism of HPA-catalyzed oxidation often involves a multi-step process. frontiersin.orgnih.gov In the oxidation of substrates to carboxylic acids, the reaction can be initiated by the acid-catalyzed hydrolysis of a precursor. This is followed by the oxidative cleavage of C-C or C-H bonds by the HPA, which is reduced in the process. The catalytic cycle is completed by the re-oxidation of the reduced HPA by an oxidant like molecular oxygen. frontiersin.orgnih.gov Vanadium-substituted Keggin-type HPAs (e.g., H3+nPMo12-nVnO40) are particularly effective, as the vanadium centers enhance the oxidative capability of the catalyst. tandfonline.com These catalysts have been successfully used in the oxidation of substrates like isobutyric acid to methacrylic acid and 2-methyl-1-naphthol (B1210624) to menadione. tandfonline.com

Oxidative Cleavage Mechanisms

Oxidative cleavage is a key strategy for synthesizing dicarboxylic acids and their derivatives, like this compound, from unsaturated or cyclic precursors. Understanding the mechanisms of these reactions, such as ozonolysis and other oxidation pathways, is crucial for controlling product distribution and yield.

Ozonolysis Reaction Mechanisms

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. wikipedia.org The reaction is highly relevant for producing adipate esters from unsaturated precursors like cyclohexene (B86901). The generally accepted mechanism, first proposed by Rudolf Criegee, involves a [3+2] cycloaddition of ozone to the double bond. wikipedia.orgmsu.edu

The key steps of the Criegee mechanism are:

Primary Ozonide Formation : Ozone adds across the C=C double bond to form an unstable intermediate called a molozonide or primary ozonide (a 1,2,3-trioxolane). wikipedia.orgmsu.edu

Decomposition : The molozonide rapidly decomposes via a retro-1,3-dipolar cycloaddition into a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as the Criegee intermediate. wikipedia.orgresearchgate.net

Secondary Ozonide Formation : The carbonyl compound and the Criegee intermediate then recombine in another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). wikipedia.orggoogle.com

The final products of the reaction depend on the work-up conditions. Reductive work-up yields aldehydes or alcohols, while oxidative work-up yields carboxylic acids. Ozonolysis of unsaturated fatty acid esters, for example, is an industrial route to producing dicarboxylic acids and monoesters. wikipedia.org

Radical and Ionic Pathways in Oxidation Reactions

The oxidation of precursors to adipic acid and its esters can proceed through distinct radical or ionic pathways, often dictated by the reaction conditions. rsc.org The oxidative degradation of adipate diesters, for instance, has been shown to involve preferential cleavage at the C–O ester bond, pointing to a radical-based oxidative attack. mdpi.comresearchgate.net

Electrochemical methods provide a clear example of how reaction pathways can be controlled. The anodic oxidation of carboxylic acids can follow two main routes:

Radical Pathway (Kolbe Electrolysis) : A one-electron oxidation of a carboxylate ion leads to decarboxylation, generating a highly reactive alkyl radical. This radical can then dimerize or undergo other radical reactions. rsc.orgresearchgate.net

Ionic Pathway (Non-Kolbe Electrolysis) : A two-electron oxidation of the carboxylate, also with decarboxylation, generates a carbocation intermediate. This cation can be trapped by nucleophiles or undergo rearrangements, such as the semipinacol rearrangement. rsc.orgresearchgate.net

Studies on the oxidation of β-hydroxycarboxylic acids have demonstrated that by controlling the electrochemical potential, the reaction can be selectively directed toward either a 1,4-group transfer via a radical mechanism or a 1,2-group transfer via an ionic mechanism. rsc.org Similarly, the oxidation of aldehydes to carboxylic acids can involve acyl radical intermediates. d-nb.inforsc.org

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reaction mechanisms involved in the synthesis and transformation of compounds like this compound. publish.csiro.au These theoretical approaches provide detailed insights into reaction pathways, transition state structures, and the stability of intermediates that are often difficult to characterize experimentally. publish.csiro.auacs.org

Key applications of computational chemistry in this context include:

Elucidating Catalytic Cycles : DFT calculations have been used to map the energy profiles of palladium-catalyzed reactions, confirming the feasibility of proposed steps like oxidative addition, enolate formation, and reductive elimination. nscpolteksby.ac.idnih.gov Studies have revealed the relative energy barriers of competing pathways, such as the proton shuttle versus 1,2-hydride shift in Wacker-type oxidations, identifying the dominant mechanism. nih.govacs.org

Investigating Intermediate Stability : The stability of key intermediates, such as palladium enolates or the [Fe(DMSO)4Cl2]Cl complex, can be calculated to understand their role in a reaction. For example, DFT was used to explore the fragmentation of palladium-enolate complexes, providing energies for different decomposition pathways. publish.csiro.au

Understanding Reactivity and Selectivity : Computational models can explain why certain catalysts or substrates are more reactive than others. Studies on the photo-oxidative degradation of poly(butylene adipate-co-terephthalate) (PBAT) used simulations to show how UV radiation lowers energy barriers for decarboxylation and oxidation of the polymer's adipate segments. acs.orgresearchgate.net

Table 3: Examples of DFT Applications in Mechanistic Studies of Related Reactions

| Reaction Type | System Studied | Computational Finding | Reference |

| Palladium Catalysis | Wacker-type oxidation of styrene | Uncovered a new proton shuttle pathway involving a Pd-enolate with a lower energy barrier than the 1,2-hydride shift. | nih.govacs.org |

| Palladium Catalysis | Fragmentation of a palladium enolate | Calculated the energy barrier for C-C bond cleavage via insertion of Pd to be 35.0 kcal/mol. | publish.csiro.au |

| HPA Catalysis | Aerobic oxidation of HMF to DFF | Identified [PMo12O40]3− as the active species and C-H bond cleavage as the rate-determining step. | rsc.org |

| Photo-oxidation | Degradation of PBAT polymer | Showed that UV radiation alters bonding states, lowering the energy barriers for decomposition of the adipate segments. | acs.org |

Kinetic Studies of Synthesis and Transformation Reactions

The kinetic analysis of the synthesis and transformation of this compound, also known as isobutyl adipate monoester, provides critical insights into reaction rates, influencing factors, and optimization of production processes. These studies are essential for the industrial application and scale-up of reactions involving this compound.

The primary route for the synthesis of this compound is the esterification of adipic acid with isobutanol. This reaction can be catalyzed by various means, including enzymes and chemical catalysts. Kinetic studies have been conducted to understand the efficiency and underlying mechanisms of these catalytic systems.

Enzymatic Synthesis Kinetics

The use of lipases, particularly immobilized Candida antarctica lipase (B570770) B (Novozym 435), has been a significant area of research for the synthesis of adipate esters. nih.govnih.govresearchgate.net Studies have focused on optimizing reaction parameters such as temperature, reaction time, substrate molar ratio, and enzyme amount to maximize the yield of the ester.

In the enzymatic esterification of adipic acid with various butanol isomers, isobutanol has demonstrated favorable reaction kinetics. nih.govresearchgate.net Research indicates that the minimum reaction time to achieve the maximum yield of the corresponding adipate ester was obtained with isobutanol, highlighting its reactivity in this biocatalytic system. nih.govresearchgate.net Specifically, a reaction time of 135 minutes was found to be optimal for achieving the maximum ester yield with isobutanol. nih.govresearchgate.net

The optimization of the synthesis of di-isobutyl adipate, which proceeds through the formation of the monoester this compound, has been investigated using response surface methodology. nih.govupm.edu.my These studies have shown that under optimized conditions, a high percentage of esterification (greater than 96%) can be achieved for primary alcohols like isobutanol. nih.govresearchgate.net

The effect of various parameters on the enzymatic synthesis of di-isobutyl adipate has been statistically evaluated. The analysis of variance (ANOVA) indicated that independent variables such as temperature, time, and substrate molar ratio were statistically significant for the synthesis. nih.gov An increase in the amount of enzyme generally leads to a marginal linear increase in the esterification yield by providing more active sites for the formation of the acyl-enzyme complex. nih.gov

Below is a data table summarizing the optimal conditions found for the synthesis of adipate esters using Novozym 435, with a focus on isobutanol.

Table 1: Optimized Parameters for Novozym 435-Catalyzed Synthesis of Di-isobutyl Adipate

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Time | 135 minutes | nih.govresearchgate.net |

Chemical Synthesis and Transformation Kinetics

While detailed kinetic data specifically for the chemical synthesis and transformation of this compound are not extensively available in the literature, kinetic studies of similar esterification and transesterification reactions provide valuable insights.

The formation of the adipic acid monoester is reported to occur relatively quickly, as adipic acid itself can act as a Brønsted acid catalyst in the initial stages of the reaction. acs.org For the subsequent conversion to the diester, a catalyst is typically required to achieve a high conversion rate. acs.org

Kinetic studies on the esterification of adipic acid with other alcohols, such as methanol (B129727), have been conducted using catalysts like Amberlyst 15. In one such study, the activation energy for the esterification of adipic acid with methanol was determined to be 14.471 kJ/mol. sphinxsai.com Another study on the esterification of phthalic anhydride (B1165640) with isobutanol using sulfuric acid as a catalyst found the activation energy to be 79.2 kJ/mol for the formation of the di-isobutyl phthalate. While not directly comparable, these values provide a general range for the activation energies of similar esterification reactions.

The transesterification of biodiesel with isobutanol, a transformation reaction analogous to potential transformations of this compound, has been studied kinetically. For the transesterification catalyzed by tetrabutyl titanate, the calculated activation energy was 48.93 kJ·mol⁻¹.

The following table presents comparative kinetic data from related reactions, which can offer an approximation for the kinetic parameters of this compound synthesis and transformation.

Table 2: Comparative Kinetic Data for Related Esterification Reactions

| Reaction | Catalyst | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Esterification of Adipic Acid with Methanol | Amberlyst 15 | 14.471 | sphinxsai.com |

Applications As a Synthetic Intermediate and Building Block

Role in Asymmetric Synthesis

The prochiral nature of the keto-ester functionality in molecules like 6-isobutoxy-6-oxohexanoate makes them ideal substrates for asymmetric synthesis, a field dedicated to creating chiral molecules with a specific three-dimensional arrangement. numberanalytics.com

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comsigmaaldrich.cn For keto-esters, auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam can be attached to the carboxylic acid end (after de-esterification of the isobutoxy group) to guide enantioselective additions to the ketone or functionalization at the α-carbon. numberanalytics.comsfu.casioc-journal.cn For instance, the Evans' aldol (B89426) reaction uses an oxazolidinone auxiliary to control the stereochemistry of the aldol product. numberanalytics.com

Furthermore, chiral catalysts are widely employed for the enantioselective transformation of keto-esters. unc.edu Chiral phosphines, in combination with metal catalysts, can effect enantioselective hydrogenations or other additions. sfu.caunc.edu The development of chiral nonracemic ligands and catalysts for asymmetric reactions is a broad field of study. sfu.ca While direct examples involving this compound are not prevalent in literature, the principles established with analogous keto-esters are directly applicable.

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Reactions | Reference |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations, acylations | numberanalytics.com |

| Oppolzer's Camphorsultam | Asymmetric alkylations, aldol reactions | numberanalytics.com |

| Myers' Pseudoephedrine | Asymmetric alkylations | numberanalytics.com |

This table presents generally used chiral auxiliaries; their application to the 6-oxohexanoate (B1234620) scaffold would require initial hydrolysis of the isobutoxy ester.

Precursor in the Synthesis of Complex Organic Molecules

Building blocks are fundamental components used to construct more complex molecules. cymitquimica.comsigmaaldrich.com The bifunctional nature of this compound allows it to serve as a key precursor in the synthesis of intricate molecular architectures, including natural products. njbio.combeilstein-journals.org For example, the parent compound, 6-oxohexanoic acid, is a known intermediate in the total synthesis of (+)-biotin. researchgate.net The ozonolytic cleavage of cyclohexene (B86901) is a documented method for producing terminally differentiated products like methyl 6-oxohexanoate, highlighting a common route to this structural motif. masterorganicchemistry.com

The aldehyde and ester functionalities can be manipulated sequentially to build complex carbon skeletons. The aldehyde can undergo olefination, aldol reactions, or reductive amination, while the isobutoxy ester can be hydrolyzed to the carboxylic acid for amide coupling or other transformations. This strategic differentiation is crucial in the retrosynthetic analysis of complex targets. njbio.com

Integration into Polymer Precursor Synthesis

Adipic acid, the dicarboxylic acid corresponding to 6-oxohexanoic acid, is a cornerstone of the polymer industry, most notably as a monomer for the production of nylon-6,6. nih.govgoogle.com Monoesters of adipic acid, such as 6-ethoxy-6-oxohexanoic acid, are also valuable intermediates in polymer production. nbinno.com this compound can similarly function as a polymer precursor. The ester group can be converted to other functional groups suitable for polymerization, or the molecule can be used in multicomponent polymerizations. For instance, 6-oxohexanoic acid has been utilized in Passerini multicomponent polymerization with isocyanides. conicet.gov.ar The resulting polymers may possess unique properties, such as hydrolytic degradability, due to the presence of functional groups within the polymer backbone.

Utility in Peptide Chemistry and Unnatural Amino Acid Derivatives

Unnatural amino acids are crucial for developing peptidomimetics with enhanced stability, novel conformations, and tailored biological activity. researchgate.netsigmaaldrich.com The six-carbon backbone of this compound makes it an excellent starting material for synthesizing derivatives of aminoadipic acid, a non-proteinogenic amino acid.

By introducing an amino group onto the hexanoate (B1226103) backbone, typically at the C2 (α) or C3 (β) position, novel amino acid derivatives can be created. The isobutoxy group serves as a convenient protecting group for the side-chain carboxylate, while the other carboxyl group can be used for peptide bond formation. A closely related compound, (2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid (H-Aad(OtBu)-OH), is a widely used building block in Fmoc-based solid-phase peptide synthesis (SPPS). Similarly, synthetic routes to (S)-3-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid have been patented, underscoring the value of this scaffold in creating β-amino acids. google.comfluorochem.co.uk These derivatives allow for the introduction of longer, functionalized side chains into peptides, influencing their structure and function. pitt.edu

Table 2: Examples of Adipic Acid-Based Unnatural Amino Acids in Peptide Synthesis

| Compound Name | Structure Type | Application | Reference |

|---|---|---|---|

| (2S)-2-amino-6-(tert-butoxy)-6-oxohexanoic acid | α-Amino acid derivative | Fmoc-based solid-phase peptide synthesis | |

| (S)-3-amino-6-(tert-butoxy)-6-oxohexanoic acid | β-Amino acid derivative | Synthesis of β-peptides and peptidomimetics | google.com |

Development of Linker Molecules in Conjugate Chemistry

Linker molecules are critical components of antibody-drug conjugates (ADCs), connecting a monoclonal antibody to a cytotoxic payload. fujifilm.comnih.gov The linker's properties, such as stability and cleavage mechanism, are crucial for the ADC's efficacy and safety. nih.govbroadpharm.com The 6-oxohexanoic acid scaffold is a well-established linker component. chemsrc.com It can be used as a non-cleavable linker, where the entire linker-drug conjugate is released after lysosomal degradation of the antibody. njbio.comchemsrc.com

Alternatively, derivatives like 6-(tert-butoxy)-6-oxohexanoic NHS ester are used as cleavable linkers. axispharm.com In this design, the tert-butyl ester acts as a protecting group that can be removed under specific conditions, while the N-hydroxysuccinimide (NHS) ester reacts with amine groups on the antibody (e.g., lysine (B10760008) residues) to form a stable amide bond. The isobutoxy group in this compound can serve a similar purpose to the tert-butyl group, acting as a stable ester that can be part of a larger, more complex linker strategy, potentially being cleaved enzymatically or under specific chemical conditions to release the payload at the target site. njbio.com

Strategies for Selective Functionalization of the Hexanoate Backbone

The aliphatic backbone of this compound offers several positions for selective functionalization, allowing for the synthesis of a wide array of derivatives. Key strategies include:

α-Functionalization: The carbons adjacent to the carbonyl groups (the C2 and C5 positions) are the most reactive. The C2 position, alpha to the ester, can be deprotonated with a suitable base to form an enolate, which can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents. This is a standard method for producing α-substituted and α,α-disubstituted amino acid derivatives. researchgate.net

Aldehyde-Keto Group Transformations: The C6 aldehyde/keto group can be selectively reduced to an alcohol, oxidized to a carboxylic acid (after initial hydrolysis of the ester), or converted to an amine via reductive amination. It can also participate in carbon-carbon bond-forming reactions such as the Wittig or aldol reactions.

Radical Reactions: Modern synthetic methods allow for the functionalization of typically unreactive C-H bonds. Photoredox catalysis, for example, can generate radicals at specific positions on the alkyl chain, which can then be trapped by various reagents to install new functional groups. organic-chemistry.org

Biological/Biomimetic Approaches: Inspired by biological pathways like fatty acid metabolism, enzymatic or chemo-enzymatic strategies can be developed for selective oxidation or other transformations at specific points along the carbon chain. nih.gov

These strategies enable chemists to use this compound as a versatile scaffold, precisely modifying its structure to suit the requirements of a complex target molecule.

Biochemical Transformations and Metabolic Studies

Enzymatic Pathways Involving 6-Oxohexanoic Acid and Related Esters

The enzymatic production and transformation of 6-oxohexanoic acid are key areas of research, driven by the need for sustainable and safe chemical synthesis methods.

A significant enzymatic pathway for producing 6-oxohexanoic acid involves the oxidative deamination of 6-aminohexanoic acid. tandfonline.com Researchers have successfully developed a method utilizing an ω-amino group-oxidizing enzyme (ω-AOX) sourced from the fungal strain Phialemonium sp. AIU 274. tandfonline.comnih.govtandfonline.com This enzyme demonstrates high efficiency in catalyzing the oxidation of the ω-amino group in 6-aminohexanoic acid to yield 6-oxohexanoic acid. tandfonline.com

The process has been optimized for high yield. tandfonline.comtandfonline.com In one study, a 100% conversion yield was achieved by incubating 200 mM of 6-aminohexanoic acid with the ω-AOX enzyme and catalase. tandfonline.comtandfonline.com The addition of catalase is crucial as it decomposes the hydrogen peroxide generated during the oxidase reaction, which can otherwise negatively impact the stability and activity of the ω-AOX enzyme. tandfonline.comtandfonline.com This enzymatic method presents a safer and more efficient alternative to chemical synthesis routes, which often require hazardous compounds and expensive starting materials. tandfonline.com

| Parameter | Condition | Reference |

| Enzyme | ω-amino group-oxidizing enzyme (ω-AOX) | tandfonline.comnih.gov |

| Source | Phialemonium sp. AIU 274 | tandfonline.comnih.gov |

| Substrate | 6-Aminohexanoic Acid | tandfonline.com |

| Co-enzyme | Catalase | tandfonline.comtandfonline.com |

| Temperature | 30 °C | tandfonline.com |

| pH | 7.0 | tandfonline.com |

| Yield | 100% | tandfonline.comtandfonline.com |

Once formed, 6-oxohexanoic acid can undergo further metabolic transformations in various biological systems. In certain alkane-utilizing strains of Pseudomonas, 6-oxohexanoic acid (also known as adipic semialdehyde) is a key intermediate in the ω-oxidation pathway. nih.gov These microorganisms can oxidize 6-oxohexanoic acid to adipic acid. nih.gov Studies have shown that after induction with n-hexane, these bacterial strains can convert 6-oxohexanoic acid to adipic acid with a molar yield as high as 90%. nih.gov This conversion is a critical step in the degradation pathway that allows these organisms to utilize hydrocarbons as a carbon source. nih.gov

In addition to oxidation to adipic acid, engineered biocatalytic cascades can convert 6-oxohexanoic acid into other valuable chemicals. For instance, through a reaction involving transaminases, 6-oxohexanoic acid can be converted back to 6-aminohexanoic acid, a precursor for Nylon 6. nih.govresearchgate.net

Role as a Metabolic Intermediate in Specific Pathways

6-Oxohexanoic acid serves as a metabolic intermediate in the catabolism of certain amino acids and fatty acids. biosynth.comtaylorandfrancis.com It is recognized as a metabolite in the ω-oxidation of hexanoate (B1226103). nih.gov This pathway represents an alternative to β-oxidation for fatty acid degradation. In this process, the terminal methyl group (ω-carbon) of a fatty acid is hydroxylated, then oxidized to an aldehyde, and finally to a carboxylic acid, forming a dicarboxylic acid. nih.gov 6-Oxohexanoic acid is the aldehydic intermediate in the ω-oxidation of hexanoate, positioned between 6-hydroxyhexanoate (B1236181) and adipate (B1204190). nih.gov

The ability of organisms like Pseudomonas aeruginosa to utilize compounds such as 1,6-hexanediol (B165255) and 6-hydroxyhexanoate for growth is linked to their capacity to process them through the ω-oxidation pathway, where 6-oxohexanoic acid oxidation is a key step. nih.gov This highlights its importance in the metabolic versatility of certain microorganisms.

Application of Stable Isotope-Labeled Analogues in Pathway Elucidation

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique used to trace the flow of atoms through metabolic networks, providing definitive insights into pathway activities and connections. nih.govnih.gov By introducing a substrate labeled with a stable isotope (like ¹³C or ¹⁵N) into a biological system, researchers can track the label's incorporation into downstream metabolites using analytical methods such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

This methodology can be applied to elucidate the complex pathways involving 6-oxohexanoic acid. For example, by feeding cells a ¹³C-labeled precursor like ¹³C-glucose or ¹³C-hexanoate, one could track the appearance of the ¹³C label in 6-oxohexanoic acid and its subsequent metabolites, such as adipic acid. This allows for the unambiguous mapping of carbon flow and the quantification of metabolic fluxes through the pathway. vanderbilt.eduresearchgate.net Isotope labeling experiments are instrumental in identifying metabolic bottlenecks, discovering novel metabolic functions, and providing actionable data for the rational engineering of metabolic pathways to improve the production of desired chemicals. vanderbilt.eduresearchgate.net

Biochemical Characterization of Enzymes Interacting with Keto-Esters

Enzymes that interact with keto-esters, such as 6-isobutoxy-6-oxohexanoate, belong to broad classes like esterases and dehydrogenases. Carboxylesterases (EC 3.1.1.1) are a family of α/β hydrolase fold enzymes that catalyze the hydrolysis of ester bonds. researchgate.net The biochemical characterization of these enzymes typically involves determining their substrate specificity, optimal pH and temperature, and kinetic parameters (Km and kcat). researchgate.net For instance, a family VI carboxylesterase from Methylococcus capsulatus was shown to hydrolyze p-nitrophenyl esters of various fatty acid chain lengths, with optimal activity at 55°C and pH 8.5. researchgate.net Such enzymes could potentially hydrolyze the isobutoxy ester group from this compound to release 6-oxohexanoic acid.

Furthermore, alcohol dehydrogenases may interact with the keto group. For example, the alcohol dehydrogenase AlkJ has been identified as a suitable enzyme for the oxidation of 6-hydroxyhexanoic acid to 6-oxohexanoic acid, demonstrating the interaction of dehydrogenases with this class of molecules. nih.gov The characterization of these enzymes is vital for their application in biocatalytic cascades for producing valuable chemicals. nih.gov

Biotechnological Approaches for Production and Derivatization

Biotechnological strategies offer promising avenues for the sustainable production and derivatization of 6-oxohexanoic acid. A prime example is the enzymatic synthesis from 6-aminohexanoic acid using the ω-AOX enzyme from Phialemonium sp., which provides a high-yield, safe, and cost-effective production route. tandfonline.comtandfonline.com

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis of 6-Isobutoxy-6-oxohexanoate and its Derivatives

Spectroscopy involves the interaction of electromagnetic radiation with matter. By analyzing the absorption, emission, or scattering of radiation, detailed information about a molecule's structure and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of this compound, each unique proton environment generates a distinct signal. The chemical shift (δ) of the signal, its integration (the area under the signal), and its splitting pattern (multiplicity) provide a wealth of structural information. For instance, the protons of the isobutyl group are expected to show a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (-O-CH₂-) protons. The protons on the adipic acid backbone will appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift. A similar compound, mono-tert-butyl adipate (B1204190), shows methylene protons adjacent to the carbonyl groups in the range of δ 2.22-2.40 ppm. google.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a single peak, and its chemical shift is indicative of its electronic environment. For this compound, distinct signals would be expected for the two carbonyl carbons (one for the ester and one for the carboxylic acid), the carbons of the isobutyl group, and the four unique carbons of the hexanoate (B1226103) chain. The carbonyl carbon of an ester typically resonates around 170-175 ppm, while a carboxylic acid carbonyl appears further downfield, closer to 180 ppm. rsc.orghmdb.ca

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shift values for similar functional groups and structures.

Predicted ¹H NMR Chemical Shifts| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Isobutyl (-OCH₂CH(CH₃)₂) | 3.8 - 3.9 | Doublet |

| Methylene (-CH₂COO-) | 2.3 - 2.4 | Triplet |

| Methylene (-CH₂COOH) | 2.2 - 2.3 | Triplet |

| Isobutyl (-OCH₂CH(CH₃)₂) | 1.8 - 2.0 | Multiplet |

| Methylene (-CH₂CH₂COO-) | 1.6 - 1.7 | Multiplet |

| Methylene (-CH₂CH₂COOH) | 1.6 - 1.7 | Multiplet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 178 - 182 |

| Ester (-C OO-) | 172 - 174 |

| Isobutyl (-OC H₂-) | 70 - 72 |

| Methylene (-C H₂COO-) | 33 - 35 |

| Methylene (-C H₂COOH) | 33 - 35 |

| Isobutyl (-C H(CH₃)₂) | 27 - 29 |

| Methylene (-C H₂CH₂COO-) | 24 - 26 |

| Methylene (-C H₂CH₂COOH) | 24 - 26 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs the frequencies that match its natural vibrational modes.

For this compound, the IR spectrum would be dominated by absorptions corresponding to its two key functional groups: the ester and the carboxylic acid.

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹. libretexts.org For many adipate esters, this peak is a prominent feature. oup.comoup.com

C=O Stretch (Carboxylic Acid): Another strong absorption for the carbonyl group of the carboxylic acid is expected, typically around 1700-1725 cm⁻¹. pressbooks.pub

O-H Stretch (Carboxylic Acid): A very broad absorption band, often spanning from 2500 to 3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in a carboxylic acid. pressbooks.pub

C-O Stretch: Strong bands corresponding to the C-O single bond stretching of the ester and carboxylic acid would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org

C-H Stretch: Absorptions due to the stretching of sp³ C-H bonds in the isobutyl and hexanoate chains would be observed in the 2850-3000 cm⁻¹ range. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Alkane (sp³ C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Ester (C=O) | C=O Stretch | 1735 - 1750 | Strong |

| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.

The this compound molecule contains two carbonyl chromophores (C=O), one in the ester group and one in the carboxylic acid group. These groups can undergo a low-energy n → π* (n-to-pi-star) transition, where a non-bonding electron (from an oxygen lone pair) is excited into an anti-bonding π* orbital. masterorganicchemistry.com This transition for simple, non-conjugated carbonyl compounds typically results in a weak absorption band in the UV region, around 270-300 nm. masterorganicchemistry.com Since there is no extended conjugation in the molecule, strong absorptions at longer wavelengths (in the visible region) are not expected. The primary use of UV-Vis for this compound would be for quantitative analysis using a calibration curve, rather than for detailed structural identification.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mobile phase carries the mixture through a stationary phase, and separation occurs based on differential partitioning between the two phases.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable. For assessing the purity of this compound, a reverse-phase HPLC method would be highly effective. sielc.comsielc.com

In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid group remains protonated. sielc.com The compound is detected as it elutes from the column, most commonly by a UV detector. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main component. A photodiode array (PDA) detector can further enhance purity assessment by comparing UV-Vis spectra across the entire peak, which can help detect co-eluting impurities. sepscience.comchromatographyonline.com

Table 3: Typical HPLC Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18, 3-5 µm particle size |

| Mobile Phase | Acetonitrile / Water gradient |

| Modifier | 0.1% Formic Acid or Phosphoric Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~210 nm or PDA (200-400 nm) |

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is highly effective for volatile compounds like esters. oup.commdpi.com

Direct analysis of this compound by GC can be challenging due to the low volatility and polar nature of the carboxylic acid group. To overcome this, the compound is often derivatized before analysis. A common derivatization reaction is esterification of the free carboxylic acid (e.g., with methanol (B129727) to form the dimethyl ester of adipic acid's isobutyl monoester) to increase volatility.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (like helium) through a capillary column (e.g., a nonpolar HP-5ms column). mdpi.com Separation is based on the compound's boiling point and its interaction with the column's stationary phase. For detection and identification, GC is frequently coupled with a Mass Spectrometer (GC-MS). The mass spectrometer fragments the eluting molecules and records their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint. Adipate esters are known to produce characteristic fragments, such as a peak at m/z 129, which can aid in their identification. oup.com

Table 4: Typical GC/MS Conditions for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | Diazomethane or Methanol/H₂SO₄ |

| Column | (5%-Phenyl)-methylpolysiloxane (e.g., HP-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., 50°C to 300°C) |

| Detector | Mass Spectrometer (MS) |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. bldpharm.com This method offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, which are achieved by using columns with smaller particle sizes (typically under 2 µm) and operating at higher pressures.

For the analysis of this compound, a reversed-phase UHPLC method is typically employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time—for instance, by increasing the proportion of an organic solvent like acetonitrile in an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape—is often used to ensure efficient separation from starting materials or potential byproducts. The compound is detected as it elutes from the column, most commonly by a UV detector or, for more definitive identification, by a mass spectrometer.

| Parameter | Specification |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 - 5 µL |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis